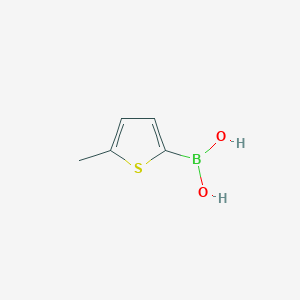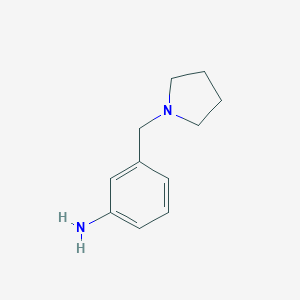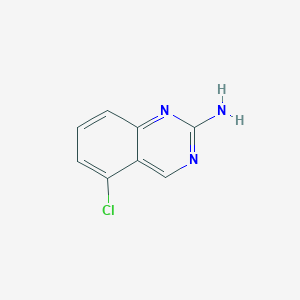
2-Amino-5-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloroquinazoline, also known as 2-Amino-5-chloroquinoline or 5-chloro-2-aminoquinazoline, is an organic compound with the molecular formula C9H7ClN2. It is a colorless solid that is soluble in organic solvents, and is used as a starting material in organic synthesis. This compound is a versatile building block for organic synthesis and has been used as a starting material for various pharmaceuticals.
Scientific Research Applications
Anticancer Properties A study focused on the synthesis of indole-aminoquinazolines, which are derived from 2-aryl-4-chloroquinazolines, demonstrated their efficacy against various cancer cell lines, including lung, colorectal adenocarcinoma, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. These compounds exhibited notable cytotoxicity and induced apoptosis in certain cell lines, highlighting their potential as anticancer agents (Mphahlele et al., 2018).
Antimicrobial Activities Research on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which are derivatives of 2-amino-5-chloroquinazoline, revealed their significant antimicrobial activities. The study highlighted the potential of these compounds in combating microbial infections, with some showing good activity compared to standard drugs (Patel & Shaikh, 2011).
Photophysical Studies A combined experimental and theoretical study on new fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, which contains a similar structure to this compound, explored its structural, spectroscopic, and photophysical properties. These findings are significant in understanding the electronic and optical behavior of such compounds (Singh et al., 2017).
Antihyperglycemic Activity A series of 2-sec-amino-3H-quinazolin-4-ones and 4-sec-amino-2-chloroquinazolines, related to this compound, were synthesized and evaluated for their antihyperglycemic activity. This study demonstrated their potential in reducing blood glucose levels in specific rat models, pointing towards their application in diabetes management (Ram et al., 2003).
Chemoselectivity in Amination Research on the chemoselectivity of the amination of 4-chloroquinazolines with aminopyrazoles, which are structurally related to this compound, provided insights into the selective amination process. This study is important for understanding the chemical behavior of such compounds in synthetic chemistry (Shen et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloroquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGYORYWLHYGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363167 |
Source


|
| Record name | 2-Amino-5-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190273-70-2 |
Source


|
| Record name | 2-Amino-5-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
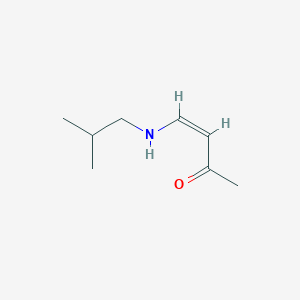



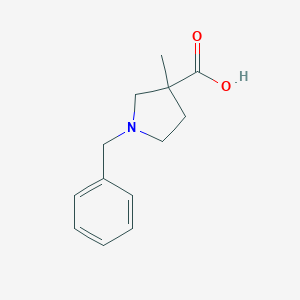
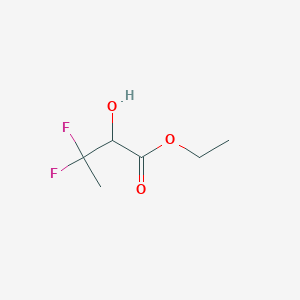
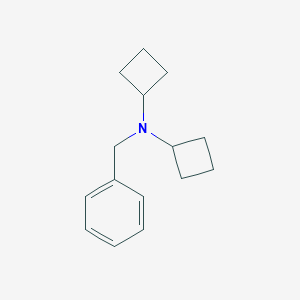
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)
